Scaffold Uniqueness: 1,3,9-Triazaspiro[4.6]undecane Core vs [4.5]Decane and [5.5]Undecane Comparators
The target compound is the only commercially listed 1,3,9-triazaspiro[4.6]undecan-2-one dihydrochloride with a urea carbonyl at position 2 and a 7-membered second ring [1]. In contrast, known bioactive triazaspiro scaffolds fall into two dominant ring-size classes: (a) [4.5]decane-based NOP/opioid receptor ligands (1,3,8-triazaspiro[4.5]decan-4-ones) exemplified by Ro 64-6198 (NOP EC₅₀ 25.6 nM, >100-fold selectivity, pKi 9.41) and spiroxatrine (NOP Ki 118 nM, non-selective) [2]; and (b) [5.5]undecane-based METTL3 inhibitors (UZH2 IC₅₀ 5 nM) [3]. The 1,3,9-regioisomer with a [4.6] ring fusion is not represented in any published medicinal chemistry series, providing a structurally unencumbered chemical space for target identification or novel IP generation.
| Evidence Dimension | Ring size and nitrogen regioisomer type |
|---|---|
| Target Compound Data | [4.6]undecane, 1,3,9-triaza, urea C=O at position 2 |
| Comparator Or Baseline | Ro 64-6198: [4.5]decane, 1,3,8-triaza, ketone at position 4; UZH2: [5.5]undecane, 1,4,9-triaza, ketone at position 2 |
| Quantified Difference | No overlap in ring size or nitrogen placement pattern; scaffold topology is orthogonal to all published triazaspiro lead series. |
| Conditions | Literature survey of triazaspiro SAR, 2000–2024 |
Why This Matters
Procuring this scaffold provides access to a genuinely unexplored region of triazaspiro chemical space, mitigating the freedom-to-operate and novelty risks associated with the crowded [4.5]decane and [5.5]undecane patent landscapes.
- [1] PubChem. 1,3,8-Triazaspiro[4.6]undecan-2-one dihydrochloride. Compound Summary CID 138041004. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/138041004. View Source
- [2] Wichmann, J. et al. Spiroxatrine identified as moderately potent (Ki=118 nM) non-selective NOP agonist. J. Med. Chem. 2000, 43, 1551–1554. View Source
- [3] Dolbois, A. et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J. Med. Chem. 2021, 64, 12738–12760. UZH2 IC₅₀ 5 nM. View Source
